NUP116 protein, S cerevisiae
Description
Significance of Nuclear Pore Complex (NPC) Research
The nuclear pore complex (NPC) is a massive protein assembly that perforates the nuclear envelope, the double membrane surrounding the eukaryotic cell nucleus. uniprot.org These pores are not mere passive channels but sophisticated gatekeepers that regulate the bidirectional passage of proteins and RNAs. pnas.orgmpg.de This transport is crucial for a multitude of cellular processes, including gene expression, signal transduction, and cell division. Research into the NPC's structure and function is paramount, as defects in this complex are linked to a range of human diseases, including certain cancers, autoimmune disorders, and neurodegenerative diseases. nih.gov The study of individual components of the NPC, such as NUP116, in model organisms like Saccharomyces cerevisiae, provides invaluable insights into the fundamental mechanisms of nucleocytoplasmic transport and its role in cellular health and disease. mpg.de
Overview of Nucleoporins (Nups) and Their Functional Diversity
The NPC is constructed from approximately 30 different proteins known as nucleoporins, or Nups. nih.gov In yeast, each NPC is composed of multiple copies of these Nups, forming a highly organized structure with eight-fold rotational symmetry. uniprot.orgnih.gov Nucleoporins can be broadly categorized into structural Nups, which form the scaffold of the pore, and FG-Nups, which are characterized by repetitive phenylalanine-glycine (FG) motifs. pnas.org These FG-repeats create a selective permeability barrier within the central channel of the NPC, facilitating the passage of transport receptors while restricting the movement of other molecules. yeastgenome.org Nups exhibit a remarkable functional diversity, contributing not only to transport but also to other cellular processes such as chromatin organization and gene regulation. yeastgenome.org
Historical Context of NUP116 Discovery and Initial Characterization
NUP116 was identified as a 116-kD protein component of the yeast nuclear pore complex. nih.gov Early studies revealed that while NUP116 is not essential for the viability of Saccharomyces cerevisiae under normal growth conditions, its absence renders the cells sensitive to higher temperatures. yeastgenome.orgnih.gov A key initial finding was that a null mutant of NUP116 (nup116Δ) leads to a blockade of nucleocytoplasmic traffic at restrictive temperatures. yeastgenome.orgnih.gov Electron microscopy of these mutant cells showed the formation of a seal over the cytoplasmic face of the NPC, effectively blocking the pore. nih.gov This early work established NUP116 as a critical component for maintaining the functional integrity of the NPC and highlighted its importance in the transport of messenger RNA (mRNA) from the nucleus to the cytoplasm. yeastgenome.orgnih.gov
Genomic and Proteomic Identification of NUP116 (YMR047C, NSP116)
NUP116 is encoded by the open reading frame (ORF) YMR047C on chromosome XIII of the Saccharomyces cerevisiae genome. yeastgenome.org It is also known by the alias NSP116. yeastgenome.orgyeastgenome.org The gene encodes a protein of 1113 amino acids with a predicted molecular weight of approximately 116 kDa. yeastgenome.org Proteomic studies have confirmed its localization to the nuclear pore and its role as a core component of the NPC. thebiogrid.orgresearchgate.net NUP116 is classified as an FG-nucleoporin, containing multiple repeats of the amino acid sequence GLFG (glycine-leucine-phenylalanine-glycine). yeastgenome.orgyeastgenome.org It has a paralog, NUP100, which is believed to have arisen from a whole genome duplication event. yeastgenome.orgyeastgenome.org
| Identifier | Value |
| Standard Name | NUP116 |
| Systematic Name | YMR047C |
| Alias | NSP116 |
| SGD ID | S000004650 |
| Feature Type | ORF, Verified |
| Chromosome Location | Chromosome XIII |
| Protein Property | Value |
| Length (amino acids) | 1113 |
| Molecular Weight (Da) | 116252.9 |
| Isoelectric Point | 9.92 |
| Median Abundance (molecules/cell) | 4756 +/- 2601 |
| Half-life (hr) | 11.4 |
Properties
CAS No. |
148997-72-2 |
|---|---|
Molecular Formula |
C14H12FNO2 |
Synonyms |
NUP116 protein, S cerevisiae |
Origin of Product |
United States |
Molecular Structure and Architecture of Nup116 Protein
Primary Sequence Features and Domains
The primary structure of Nup116 is characterized by several distinct domains and motifs that are fundamental to its role in nucleocytoplasmic transport. This modular nature allows for specific interactions with a variety of other proteins involved in the transport process. nih.govresearchgate.net
Phenylalanine-Glycine (FG) Repeat Motifs
A defining characteristic of Nup116 is the presence of an unstructured domain containing multiple phenylalanine-glycine (FG) repeat motifs. nih.govnih.gov These repeats, separated by spacer regions rich in polar amino acids, are crucial for the NPC's function. nih.gov They create a selective permeability barrier that prevents the non-specific passage of large molecules while providing binding sites for transport receptors, known as karyopherins (importins and exportins), which mediate the facilitated transport of cargo. uniprot.orgnih.gov The FG repeat regions are inherently flexible and lack a defined secondary structure, which is thought to be essential for their dynamic interactions with transport factors. uniprot.org Nup116 contains both FG and glycine-leucine-phenylalanine-glycine (GLFG) domains. nih.gov
GLFG Domains
Nup116 is classified as a GLFG nucleoporin, distinguished by the presence of glycine-leucine-phenylalanine-glycine (GLFG) repeats. yeastgenome.orgnih.gov These GLFG domains are particularly abundant in nucleoporins located in the central channel of the NPC. uniprot.org The GLFG repeats of Nup116 are critical for its function, as their deletion leads to defects in nuclear protein import. yeastgenome.org These domains serve as specific interaction sites for transport factors like Kap95p, a key importin. yeastgenome.org Along with its paralog Nup100, Nup116 contributes significantly to the permeability barrier of the NPC. nih.gov
Gle2-Binding Sequence (GLEBS) Motif
A short, evolutionarily conserved sequence within the N-terminal region of Nup116, known as the Gle2-binding sequence (GLEBS), is essential for anchoring the mRNA export factor Gle2p to the nuclear pore. nih.govresearchgate.net This motif, spanning amino acid residues 110-166, is both necessary and sufficient for this interaction. nih.govresearchgate.net The GLEBS motif is a distinguishing feature of Nup116, as it is absent in its close relative, Nup100. nih.gov Deletion of the GLEBS motif from Nup116 causes Gle2p to detach from the nuclear envelope, leading to structural abnormalities in the NPC, such as herniations. nih.govresearchgate.net The interaction between the GLEBS motif of Nup116 and Gle2p is critical for proper mRNA export. nih.gov
N-terminal and C-terminal Regions
Nup116 possesses distinct N-terminal and C-terminal regions with specific functions. The N-terminal domain, in addition to the GLEBS motif, contains FG repeats that contribute to its transport-related functions. nih.gov It has also been shown to interact with the ATPase AFG2. uniprot.org
The C-terminal region of Nup116 is responsible for targeting the protein to the NPC and mediating its assembly. nih.govnih.govnih.gov This region can independently localize to the NPC. nih.gov A two-hybrid screen identified an interaction between the C-terminal region of Nup116 and Nup82p, a component of the cytoplasmic filaments of the NPC. nih.govnih.gov This interaction is crucial for the proper localization of Nup116, with a majority of the protein being situated on the cytoplasmic face of the NPC. nih.govnih.gov
Nucleoporin RNA-Binding Motif (NRM)
Located within the C-terminal region of Nup116 is a peptide octamer referred to as the nucleoporin RNA-binding motif (NRM). nih.govmolbiolcell.org This motif is also found in other GLFG nucleoporins, such as Nup100 and Nup145. nih.gov While initially suggested to be involved in binding to homopolymeric RNA, the NRM has also been shown to be required for a lethal phenotype observed when only the C-terminal fragment of Nup116 is expressed. molbiolcell.org
Secondary and Tertiary Structural Elements
The solution structure of the C-terminal 147 residues of Nup116 (Nup116-C) has been determined, revealing a structure composed of a large beta-sheet sandwiched against a smaller one, flanked by alpha-helical stretches. nih.gov This structure is similar to that of its human homolog, NUP98. nih.govnih.gov In its unbound state, the Nup116-C domain exhibits evidence of existing in multiple conformations, suggesting a degree of flexibility that may allow it to bind to different partners within the NPC. nih.gov Interestingly, the binding of a peptide from another nucleoporin, Nup145p-C, to Nup116-C stabilizes the domain into a single conformation. nih.gov This interaction between Nup116-C and Nup145p-C may help to explain the asymmetric localization of Nup116 within the NPC. nih.gov
| Feature | Description | Location (Amino Acid Residues) | Key Interacting Partners |
| FG Repeats | Phenylalanine-Glycine repeats that form a selective permeability barrier and provide docking sites for transport factors. | Throughout the protein, particularly in the N-terminal region. | Karyopherins (e.g., Kap95p, Pse1p, Mex67) uniprot.orgyeastgenome.org |
| GLFG Domain | A specific type of FG repeat (Glycine-Leucine-Phenylalanine-Glycine) crucial for protein import. | Central region of the protein. | Kap95p yeastgenome.org |
| GLEBS Motif | Gle2-Binding Sequence essential for anchoring the mRNA export factor Gle2p to the NPC. | 110-166 nih.govresearchgate.net | Gle2p nih.govresearchgate.net |
| N-terminal Region | Contains FG repeats and the GLEBS motif; involved in various transport pathways. | N-terminus | AFG2 uniprot.org, Gle2p nih.gov |
| C-terminal Region | Responsible for targeting and anchoring Nup116 to the NPC. | C-terminus | Nup82p nih.govnih.gov, Nup145p-C nih.gov |
| NRM | Nucleoporin RNA-Binding Motif, an octamer peptide with potential RNA binding function. | Within the C-terminal region. | Potentially RNA nih.gov |
Beta-Sandwich Folds
A significant structural feature within the C-terminal region of NUP116 is the beta-sandwich fold. pnas.orgnih.gov This domain consists of two opposing anti-parallel beta-sheets, creating a stable, folded structure. nih.govwikipedia.org The solution structure of the C-terminal 147 residues of NUP116, which is responsible for its targeting to the NPC, reveals a large beta-sheet juxtaposed against a smaller one. nih.gov This beta-sandwich fold is critical for the interaction with Nup82, with a specific loop extending from this fold to engage with a binding pocket on the Nup82 beta-propeller, thereby reinforcing the connection between the two proteins. pnas.orgnih.gov The structural integrity of this beta-sandwich domain is essential for the proper localization and function of NUP116 within the NPC architecture.
Quaternary Structure and Complex Formation
NUP116 does not function in isolation but as part of a larger, multi-protein assembly, contributing to the higher-order structure of the nuclear pore complex.
Heterotrimeric Complex with Nup82p and Nup159p
On the cytoplasmic side of the NPC, NUP116 is a component of a stable heterotrimeric complex that also includes Nup82p and Nup159p. pnas.orgnih.gov The crystal structure of fragments of this complex reveals that the seven-bladed beta-propeller of Nup82p forms the core of this assembly. pnas.orgnih.gov It serves as a scaffold that anchors both a C-terminal fragment of NUP116 and the C-terminal tail of Nup159p. pnas.orgnih.gov While both NUP116 and Nup159 bind to the Nup82 beta-propeller in close proximity, there are no direct contacts between NUP116 and Nup159 within this complex, indicating noncooperative binding to Nup82. pnas.orgnih.gov
Positioning within Cytoplasmic Filaments of the NPC
The heterotrimeric complex of Nup116p, Nup82p, and Nup159p is a key component of the cytoplasmic filaments of the nuclear pore complex. yeastgenome.orguniprot.orgyeastgenome.org These filaments extend from the cytoplasmic ring of the NPC into the cytoplasm and are the initial contact point for many molecules being imported into the nucleus. nih.gov The localization of NUP116 to these filaments places it in a strategic position to participate in the initial steps of nuclear import and the final stages of mRNA export. Deletion of NUP116 leads to structural defects in the nuclear envelope, including the formation of a membrane seal over the cytoplasmic face of the NPC, which physically blocks nucleocytoplasmic transport. nih.gov
Positioning within the Nuclear Pore Central Transport Channel
In addition to its role in the cytoplasmic filaments, NUP116 is also considered a component of the nuclear pore central transport channel. yeastgenome.orguniprot.orgyeastgenome.org This central channel is filled with a meshwork of FG-nucleoporins that create a selective barrier, allowing the passage of specific cargo while restricting the movement of others. yeastgenome.org NUP116, with its characteristic FG-repeats, contributes to this selective gate, providing binding sites for transport receptors as they move through the pore. yeastgenome.org Its presence in the central channel underscores its direct involvement in the translocation process of macromolecules across the nuclear envelope. yeastgenome.orgmonarchinitiative.org
Functional Roles of Nup116 Protein Within the Nuclear Pore Complex
Contribution to Nucleocytoplasmic Transport
NUP116 is a central figure in nucleocytoplasmic transport, the highly regulated process of moving molecules across the nuclear envelope. uniprot.orgprinceton.edu The NPC serves as the sole gateway for this traffic, allowing small molecules to diffuse freely while actively transporting large macromolecules like proteins and RNAs. uoa.grnih.gov NUP116, through its FG-repeat domains, provides docking sites for nuclear transport receptors (NTRs or karyopherins) that chaperone these large cargoes, thereby facilitating their passage through the pore. uniprot.orgyeastgenome.org Its function is crucial for several distinct import and export pathways. uniprot.orguoa.gr Deletion of the NUP116 gene results in severe defects in nucleus-cytosol exchange, highlighting its importance in this fundamental cellular process. nih.gov
NUP116 is actively involved in the bidirectional transport of a wide array of macromolecules, essential for gene expression and cellular function. uniprot.orguoa.gr Its strategic location and interaction with various transport factors enable it to influence both the import of proteins into the nucleus and the export of different RNA species and ribosomal subunits to the cytoplasm. uniprot.orgyeastgenome.org
NUP116 plays a significant role in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm for translation. yeastgenome.orgnih.gov This function is partly mediated through its stable association with Gle2p, an mRNA transport factor. yeastgenome.org Studies using in situ hybridization in nup116Δ deletion mutants have shown a distinct accumulation of polyadenylated RNA within the nucleus, confirming a blockage or defect in the mRNA export pathway. nih.gov Further evidence suggests that when the canonical NPC-mediated export pathway is compromised by the deletion of NUP116, the cell may upregulate a non-canonical export mechanism involving budding across the nuclear envelope, underscoring NUP116's primary role in the conventional transport route. biorxiv.org
The export of transfer RNA (tRNA) from the nucleus is another critical process facilitated by NUP116. yeastgenome.orgnih.gov Research comparing different nucleoporin mutants has demonstrated that NUP116 affects both tRNA and poly(A)+ RNA export, whereas other nucleoporins, like Nup159p, affect only mRNA export. nih.gov In situ hybridization analysis in cells lacking NUP116 reveals a significant nuclear accumulation of tRNA, indicating a defect in its transport to the cytoplasm. nih.govnih.gov
NUP116 is involved in the export of newly assembled ribosomal subunits from the nucleus. uniprot.orgyeastgenome.orguoa.gr This is a crucial step in ribosome biogenesis. A specific mechanism involves NUP116 binding to the ATPase AFG2. uniprot.org This interaction promotes the AFG2-mediated release of a shuttling protein, RLP24, from pre-60S ribosomal particles, a necessary step for their successful export to the cytoplasm. uniprot.orguoa.gr
In addition to its export functions, NUP116 contributes to the import of proteins into the nucleus. yeastgenome.orgnih.gov This process is mediated by its interaction with nuclear import receptors, or karyopherins. yeastgenome.org Specifically, the GLFG repeats within the NUP116 sequence are essential for this function; their deletion causes a noticeable defect in nuclear protein import. yeastgenome.org NUP116 is known to interact with at least two key transport factors involved in import: Kap95p and Pse1p. yeastgenome.org The interaction with Kap95p is dependent on the GLFG repeat region of NUP116. yeastgenome.org
Table 1: Summary of Macromolecular Transport Regulated by NUP116
| Transport Pathway | Cargo | Key Interacting Factors | Research Findings |
| mRNA Export | Polyadenylated RNA | Gle2p | Deletion of NUP116 causes nuclear accumulation of poly(A) RNA. nih.gov Forms a stable complex with the mRNA export factor Gle2p. yeastgenome.org |
| tRNA Export | Transfer RNA | Los1p (indirectly) | Mutants lacking NUP116 show nuclear retention of tRNA. nih.govnih.gov The effect is distinct from that of other nucleoporins like Nup159p. nih.gov |
| Pre-ribosome Export | Pre-60S ribosomal subunits | AFG2, RLP24 | Promotes the release of the shuttling protein RLP24 from the pre-60S subunit via interaction with ATPase AFG2. uniprot.orguoa.gr |
| Protein Import | Nuclear Localization Signal (NLS)-containing proteins | Kap95p, Pse1p | The GLFG repeat domain is crucial for protein import. yeastgenome.org Interacts directly with importins Kap95p and Pse1p. yeastgenome.org |
NUP116 is fundamental to establishing and maintaining the selective permeability barrier of the NPC. yeastgenome.orgyeastgenome.org This barrier is formed by the meshwork of intrinsically disordered FG-repeat domains from multiple nucleoporins, which fill the central channel of the pore. nih.govnih.govnih.gov This meshwork acts as a sieve, preventing the passive diffusion of large macromolecules while allowing signal-mediated transport via interactions with transport receptors. nih.gov
The contribution of NUP116 to this barrier is critical for the structural integrity of the pore itself. In temperature-sensitive nup116Δ null mutants, a shift to the restrictive temperature causes a dramatic structural failure of the NPC. nih.gov Electron microscopy reveals the formation of a double membrane seal over the cytoplasmic face of the NPCs, effectively blocking all nucleocytoplasmic traffic. nih.govnih.gov This leads to the appearance of nuclear envelope "herniations" around individual pores, demonstrating that NUP116 is essential for maintaining the open architecture of the NPC and its integration within the nuclear envelope. nih.govmolbiolcell.org The uncharged GLFG repeats found in NUP116 may also provide differential binding affinities for various transport receptors, contributing to the specificity of the transport process. nih.gov
Regulation of Bidirectional Macromolecular Transport
Role in Nuclear Pore Complex Assembly and Organization
Nup116p is crucial for the proper assembly and structural organization of the nuclear pore. yeastgenome.org Its correct localization to the rim of the nuclear envelope serves as an indicator of successful NPC assembly. nih.gov The protein is understood to associate reversibly with the NPC, a characteristic that may lend the complex necessary flexibility. nih.gov Its structural importance is underscored by its interaction with other nucleoporins; for instance, Nup116p is anchored to the NPC scaffold partly through its association with Nup188. pnas.org Depletion of Nup188 results in a measurable shift of Nup116p toward the cytoplasm, confirming its tethering within the larger NPC structure. pnas.org
Nup116p is asymmetrically localized to the cytoplasmic side of the NPC. pnas.orguniprot.org It is a component of the Nup82 subcomplex, which also includes Nup159 and Nsp1, situated on the cytoplasmic face of the pore. researchgate.net Immuno-gold labeling studies have suggested that Nup116p is associated with the cytoplasmic filaments that extend from the cytoplasmic ring of the NPC. nih.gov High-resolution crystal structures have detailed the interaction within a heterotrimeric complex composed of fragments of Nup82, Nup116, and Nup159, all of which are oriented towards the cytoplasm. yeastgenome.org In this complex, the N-terminal β-propeller domain of Nup82 serves as an anchor for a C-terminal fragment of Nup116p. yeastgenome.org
Nup116p plays a critical role in maintaining the structural integrity of the nuclear envelope. yeastgenome.org Mutants lacking the NUP116 gene exhibit distinct alterations in the morphology of the nuclear envelope. yeastgenome.org Under conditions of thermal stress (37°C), these null mutants display a severe phenotype where a double membrane seal, continuous with the inner and outer nuclear membranes, forms over the cytoplasmic face of the NPCs. nih.gov This sealing phenomenon effectively blocks all traffic between the nucleus and the cytoplasm, highlighting Nup116p's essential function in preserving the nuclear pore's open architecture and, by extension, the integrity of the nuclear envelope. nih.govnih.gov
Nup116p is a fundamental structural constituent of the nuclear pore. yeastgenome.org It is one of approximately 30 different proteins, or nucleoporins, that assemble to form the NPC. nih.gov As one of the 11 FG-Nups in S. cerevisiae, Nup116p possesses structured domains that anchor it at specific sites within the NPC architecture, alongside its unstructured FG-repeat domains. nih.gov It belongs to a family of yeast nucleoporins that includes Nup100p and Nup49p, which are characterized by repeated "GLFG" motifs in their amino-terminal regions. nih.gov The structural role of Nup116p is further defined by its homology to Nup100p, suggesting they may have arisen from a gene duplication event. nih.gov
Transport-Independent Functions
While extensively studied for its role in nucleocytoplasmic transport, Nup116p also exhibits functions that are independent of molecular trafficking. The NPC as a whole is increasingly recognized as a regulatory hub that influences nuclear architecture and gene expression, and Nup116p is a part of this broader functionality. nih.gov
The nuclear periphery, particularly the NPC, is a dynamic environment for transcriptional regulation. nih.gov In S. cerevisiae, there is a strong correlation between highly transcribed genes and their association with nuclear pores. nih.gov Certain inducible genes, such as the GAL gene cluster, are recruited to the NPC upon activation. nih.gov This positioning suggests a direct role for NPC components in the process of active transcription.
Evidence points to a role for Nup116p in facilitating transcriptional activation through its physical interactions with key regulatory proteins. Proteomic studies have identified interactions between Nup116p and components of transcriptional activation machinery. uoa.gr These interactions suggest a mechanism by which Nup116p contributes to creating a transcriptionally favorable environment at the nuclear pore.
| Interacting Protein | Description | Function in Transcription |
|---|---|---|
| SPT7 | Transcriptional activator | A stable component of the SAGA complex, a co-activator involved in transcription by RNA polymerase II. |
| GCN5 | Histone acetyltransferase | The catalytic subunit of several histone acetyltransferase (HAT) complexes, including SAGA, which modifies chromatin to facilitate transcription. uoa.gr |
Compound and Protein List
| Name | Type |
| NUP116 protein, S cerevisiae | Nucleoporin |
| Nup49p | Nucleoporin |
| Nup82p | Nucleoporin |
| Nup100p | Nucleoporin |
| Nup159p | Nucleoporin |
| Nup188p | Nucleoporin |
| GCN5 | Histone acetyltransferase |
| Gle2p | mRNA transport factor |
| Kap95p | Nuclear import factor |
| Nsp1p | Nucleoporin |
| Pse1p | Nuclear transport factor |
| SPT7 | Transcriptional activator |
Association with Gene Expression Regulation
Association with Transcriptionally Active Genes
Nup116, along with other nucleoporins, plays a pivotal role in the spatial organization of transcription within the nucleus. A significant body of research shows that many actively transcribed genes in yeast are not randomly located but are instead physically tethered to the nuclear periphery in direct association with the NPC. nih.gov This recruitment is a dynamic process; upon induction, genes such as INO1, GAL1, and HXK1 relocate from the nuclear interior to the NPC. nih.gov
This association is not merely correlational; it directly enhances transcriptional output and is a key factor in a phenomenon known as transcriptional memory. nih.gov After a gene is activated and then repressed, it can remain at the NPC for several generations. This "poised" state allows for a more rapid and robust reactivation upon subsequent induction. nih.govelifesciences.org The tethering mechanism is complex, involving interactions between cis-acting DNA sequences near the gene, transcription factors, chromatin remodeling complexes like SAGA, and specific nucleoporins, including Nup116. nih.gov The FG-repeats of nucleoporins like Nup116 are thought to provide a dynamic interaction hub for these factors, facilitating the assembly of the transcription machinery.
Table 1: Yeast Genes and Factors Involved in NPC Association
This table summarizes key yeast genes known to relocate to the Nuclear Pore Complex (NPC) upon transcriptional activation and lists the types of cellular machinery involved in mediating this interaction, including the specific nucleoporin Nup116.
| Activated Gene Locus | Mediating Factors | Functional Outcome |
|---|---|---|
| INO1 | Transcription Factors (e.g., Sfl1), SAGA Complex, Nup100, Nup116 | Enhanced transcription, Transcriptional memory nih.gov |
| GAL Gene Cluster (GAL1, GAL7, GAL10) | Transcription Factor (Gal4), SAGA Complex, Nup2, Nup116 | Rapid induction, Transcriptional memory nih.gov |
| HXK1 | Specific DNA elements (GRS), Nup116 | Transcriptional memory nih.gov |
Chromatin Organization Implications
Beyond tethering individual genes, NPCs and their components like Nup116 are implicated in the higher-order organization of chromatin. The nuclear periphery was once viewed primarily as a zone of transcriptional repression, but it is now understood to be a mosaic of both active and silent domains. NPCs are proposed to function as key architectural elements that help define these domains.
One model suggests that NPCs anchor loops of euchromatin (transcriptionally active chromatin), effectively insulating these regions from the repressive effects of adjacent heterochromatin. nih.gov This function would position nucleoporins at the boundaries between different chromatin states. The physical properties of nucleoporins, particularly the unstructured and flexible FG-repeat domains of proteins like Nup116, are thought to be crucial for these interactions. These domains may facilitate the formation of phase-separated "hubs" that bring together chromatin and various regulatory factors. nih.gov This organizational role helps maintain the integrity of chromatin domains and ensures the proper regulation of gene expression across the genome.
RNA Processing and Quality Control Implications
Nup116 is fundamentally involved in the export of messenger RNA (mRNA) and transfer RNA (tRNA) from the nucleus to the cytoplasm. uniprot.orgyeastgenome.org This transport function is intrinsically linked to RNA processing and quality control. Before an mRNA molecule is cleared for export, it must undergo several processing steps, including capping, splicing, and polyadenylation, to form a mature messenger ribonucleoprotein (mRNP) particle. The NPC serves as a final quality control checkpoint, ensuring that only correctly processed mRNP's are exported.
Mutations in NUP116 lead to a distinct phenotype where polyadenylated RNA accumulates within the nucleus, often in punctate patches near the nuclear periphery. nih.gov This demonstrates that while the upstream processing of the RNA may be complete, its final passage through the NPC is blocked. This blockage is a critical failure in the RNA quality control pathway. In some cases, this failure is dramatic; temperature-sensitive null mutants of nup116 form a physical seal of double membrane over the cytoplasmic face of the NPC, completely obstructing traffic. nih.govnih.gov Furthermore, Nup116 is thought to interact with components of the Transcription-Export (TREX) complex, such as the THO complex, which links transcription elongation directly to mRNP packaging and export, reinforcing the role of Nup116 as a crucial link in the chain of events from gene to protein. elifesciences.orgbiorxiv.org
Table 2: Impact of Nup116 on RNA Transport
This table outlines the types of RNA molecules whose transport is dependent on Nup116 and the consequences observed in mutant yeast cells, highlighting its role in RNA export and quality control.
| RNA Type | Role of Nup116 | Phenotype in nup116Δ Mutants |
|---|---|---|
| poly(A)+ RNA (mRNA) | Facilitates export of mature mRNPs through the NPC uniprot.org | Nuclear accumulation of poly(A)+ RNA nih.gov |
| tRNA | Required for efficient export from the nucleus yeastgenome.org | Defects in tRNA export yeastgenome.org |
| pre-60S ribosomal particles | Promotes release of shuttling proteins (e.g., RLP24) during export uniprot.org | Impaired ribosomal subunit export |
Cell Cycle Control Implications
The functions of the nuclear pore complex are tightly coordinated with the cell cycle. In S. cerevisiae, which undergoes a "closed" mitosis where the nuclear envelope (NE) does not break down, NPCs remain assembled throughout the cell cycle. nih.gov The number of NPCs doubles from roughly 70 just after mitosis to 140 by late anaphase, indicating continuous assembly. nih.gov
While Nup116's direct role in cell cycle regulation is an area of ongoing research, its importance is highlighted by the temperature-sensitive lethal phenotype of nup116 null mutants, which suggests a failure of essential processes under stress, such as rapid cell division. nih.gov More broadly, nucleoporins have been shown to influence cell cycle progression. nih.govplos.org There appears to be an antagonistic relationship between NPCs and the Spindle Pole Body (SPB)—the yeast equivalent of the centrosome, which is also embedded in the nuclear envelope. nih.gov The SPB must duplicate once per cell cycle to form the mitotic spindle. wikipedia.orgmdpi.com Studies have shown that deleting certain nucleoporin genes can suppress defects in SPB duplication, suggesting that NPCs and SPBs may compete for limited factors or space for insertion into the nuclear envelope. nih.gov Given Nup116's structural and transport roles, its proper function is critical for maintaining the integrity of the nuclear envelope and ensuring that the complex events of mitosis, including SPB duplication and nuclear division, can proceed without error.
Compound and Protein List
| Name | Class/Function |
| Nup116 | FG-Nucleoporin |
| Nup100 | FG-Nucleoporin, paralog of Nup116 |
| Nup82 | Nucleoporin, part of a subcomplex with Nup116 |
| Gle2 | Nucleoporin/mRNA transport factor |
| Nup2 | Nucleoporin |
| Gal4 | Transcription Factor |
| Sfl1 | Transcription Factor |
| SAGA complex | Chromatin Modifying Complex |
| TREX complex | Transcription-Export Complex |
| THO complex | Subcomplex of TREX |
| RLP24 | Shuttling protein for pre-60S ribosomal particles |
| Spindle Pole Body (SPB) | Microtubule Organizing Center |
Intermolecular Interactions of Nup116 Protein
Protein-Protein Interactions within the NPC
Interactions with Transport Factors
NUP116 plays a pivotal role in the active, receptor-mediated transport of macromolecules across the nuclear envelope. uniprot.orgyeastgenome.org Its function is intrinsically linked to its ability to interact with a class of soluble transport receptors known as karyopherins (also called importins and exportins). These interactions occur primarily through the glycine-leucine-phenylalanine-glycine (GLFG) repeat domains of NUP116. yeastgenome.orgnih.gov Deletion of these GLFG repeats leads to significant defects in nuclear protein import, underscoring their essential role in transport processes. yeastgenome.org
Karyopherins (Importins/Exportins)
Karyopherins are transport factors that shuttle through the NPC, either alone or bound to cargo. nih.gov They recognize and bind specific signals on their cargo molecules—Nuclear Localization Signals (NLS) for import and Nuclear Export Signals (NES) for export. youtube.comyoutube.com Their transit through the NPC is facilitated by transient, low-affinity interactions with the FG-repeats of nucleoporins like NUP116. nih.gov
NUP116 has been shown to interact with numerous karyopherins. uniprot.org A key and well-characterized interaction is with Kap95p, the yeast homolog of vertebrate importin-β. yeastgenome.orgrupress.org Biochemical and two-hybrid analyses have demonstrated a direct interaction between the GLFG region of NUP116 and Kap95p. rupress.org This interaction is crucial for the import of proteins into the nucleus. NUP116 also interacts with another karyopherin, Pse1p (also known as Kap121p), in a manner that is dependent on the Gsp1p-GDP state, highlighting the regulatory role of the Ran GTPase cycle in these binding events. uniprot.org
Kap121-Mediated Import
Kap121p (Pse1p) is an essential karyopherin in yeast that mediates the nuclear import of a wide array of proteins, including transcription factors and cell-cycle regulators. nih.govresearchgate.net While direct import of NUP116 by Kap121p is not established, Kap121p's function is closely tied to the NPC environment where NUP116 resides. Kap121p interacts with other nucleoporins, such as Nup53p, and this interaction is crucial for the proper assembly and function of the NPC. rupress.orgthebiogrid.org
Kap123-Mediated Import
Kap123p is another β-karyopherin primarily responsible for the nuclear import of ribosomal proteins and histones. nih.govnih.gov Like other karyopherins, Kap123p functions by recognizing NLS sequences on its cargo and interacting with nucleoporins to traverse the NPC. core.ac.uk Overlay assays have shown that Kap123p binds to several repeat-containing nucleoporins. core.ac.uk
Although Kap123p is not essential for viability under normal conditions, its absence can be compensated for by other karyopherins, including Kap121p, indicating a degree of functional redundancy in the import machinery. nih.govresearchgate.net Kap123p's role in importing histones H3 and H4 is well-defined, involving the recognition of NLSs within the histone tails by two discrete lysine-binding pockets on the karyopherin. nih.gov This interaction with fundamental nuclear components highlights Kap123p's importance in processes that require passage through the NUP116-containing NPC.
| Transport Factor | Family | NUP116 Interaction Domain | Primary Role |
|---|---|---|---|
| Kap95p (Importin-β) | Karyopherin/Importin | GLFG repeats rupress.org | Essential for nuclear protein import. rupress.org |
| Kap121p (Pse1p) | Karyopherin/Importin | Indirect/Functional | Imports transcription factors and cell-cycle regulators; interacts with other Nups. nih.govrupress.org |
| Kap123p | Karyopherin/Importin | Indirect/Functional | Imports ribosomal proteins and histones; binds repeat-containing Nups. nih.govcore.ac.uk |
Interactions with Other Cellular Factors
Beyond its structural and transport-related roles, NUP116 engages with other cellular proteins to regulate specific pathways. These interactions link the NPC directly to other cellular machineries, such as ribosome biogenesis.
ATPase AFG2
A specific and functionally significant interaction occurs between NUP116 and the ATPase AFG2. uniprot.org AFG2 is an ATPase that is involved in the biogenesis of the 60S ribosomal subunit. The binding of NUP116 to AFG2 is reported to promote the AFG2-mediated release of the shuttling protein RLP24 from pre-60S ribosomal particles. uniprot.org This event is a crucial step in the maturation and subsequent export of the large ribosomal subunit from the nucleus to the cytoplasm. This interaction positions NUP116 as a key player at the interface of nucleocytoplasmic transport and ribosome assembly, ensuring that ribosomal components are correctly processed before export.
RLP24 (Pre-60S Ribosomal Particles)
NUP116 plays a significant, albeit indirect, role in the export of pre-60S ribosomal particles, which contain the ribosomal-like protein RLP24. yeastgenome.orgnih.gov RLP24 is an essential protein required for the biogenesis of the large ribosomal subunit and is associated with pre-60S particles in both the nucleolus and the cytoplasm. yeastgenome.orguniprot.orgpasteur.fr The functional connection between NUP116 and the RLP24-containing pre-60S subunit is mediated by the mRNA export factor Gle2p.
Research has demonstrated that Gle2p, which binds directly to NUP116, is recruited to export-competent pre-60S subunits. nih.gov This recruitment is dependent on the prior anchoring of Gle2p to the GLEBS motif of NUP116 at the NPC. nih.gov In mutant strains where the GLEBS domain of NUP116 is altered, Gle2p fails to associate with the pre-60S particles. nih.gov This evidence suggests a model where NUP116 acts as a crucial anchor point at the nuclear pore, facilitating the binding of the Gle2p/pre-60S subunit complex to aid its transit through the transport channel. nih.gov Therefore, while a direct interaction between NUP116 and RLP24 has not been detailed, NUP116 is fundamentally important for the translocation of the RLP24-containing pre-60S particle from the nucleus to the cytoplasm.
Snl1p (Integral Membrane Protein)
A direct genetic and functional link has been established between NUP116 and Snl1p, an integral membrane protein of the nuclear envelope and endoplasmic reticulum. nih.govnih.gov Snl1p was identified in a genetic screen as a high-copy suppressor of a lethal phenotype caused by the expression of the C-terminal 200 amino acids of Nup116p in a nup116 null strain. nih.govnih.gov This finding strongly indicates a functional relationship, suggesting that Snl1p plays a stabilizing role in NPC structure and function that can compensate for certain defects in NUP116. nih.govnih.gov
| Property | Description | Source |
|---|---|---|
| Predicted Molecular Mass | 18.3 kDa | nih.govnih.gov |
| Cellular Localization | Nuclear Envelope and Endoplasmic Reticulum | nih.govnih.govmolbiolcell.org |
| Protein Topology | Type I integral membrane protein with a cytosolic C-terminus | nih.govmolbiolcell.org |
| Genetic Interaction with NUP116 | High-copy SNL1 suppresses the lethal phenotype of the nup116-C mutant | nih.govnih.gov |
Functional Consequences of Interaction Perturbations
Perturbations in the interactions of NUP116 have significant and detrimental effects on the structure and function of the nuclear pore complex. These consequences range from improper NPC assembly and localization to severe defects in the transport of macromolecules between the nucleus and the cytoplasm.
Impact on NPC Assembly and Localization
The proper assembly and localization of NUP116 within the NPC are critical for the complex's structural integrity. These processes are mediated by interactions with other nucleoporins, such as Nup82p, which helps anchor NUP116 to the cytoplasmic face of the NPC. nih.govnih.govtandfonline.com Disruptions in these interactions can lead to severe structural defects. For instance, expression of only the C-terminal region of Nup116p in a null mutant background results in the formation of nuclear membrane herniations. nih.govnih.gov
Furthermore, mutations affecting NUP116 can cause mislocalization of its binding partners. Overexpression of the C-terminal fragment of NUP116 leads to the mislocalization of Nup82p. nih.govnih.gov Conversely, the localization of NUP116 to the NPC is diminished in certain nup82 mutants. nih.govnih.gov Deletion of NUP116's GLFG (glycine-leucine-phenylalanine-glycine) repeat domain results in temperature-dependent NPC assembly defects, leading to clustering of NPCs. rupress.org These findings highlight that the network of interactions centered around NUP116 is essential for both the initial assembly and the continued maintenance of the NPC's architecture.
Impact on Nucleocytoplasmic Transport Efficiency
NUP116 is a key player in mediating the transport of various macromolecules through the NPC. yeastgenome.org Its GLFG domain serves as a crucial binding site for nuclear transport receptors. nih.govnih.gov Consequently, perturbations of NUP116's interactions severely impair transport efficiency.
Nuclear Import: Deletion of the GLFG region from Nup116p leads to a diminished capacity for nuclear protein import. yeastgenome.orgnih.govnih.gov This is due to the fact that the GLFG domain directly interacts with Kap95p, an essential nuclear import factor. nih.govnih.gov
Nuclear Export: Null mutants of nup116 exhibit defects in the export of both mRNA and tRNA. yeastgenome.org Moreover, the overexpression of just the GLFG region of Nup116p severely inhibits cell growth and rapidly blocks the export of polyadenylated RNA. nih.govnih.gov
These dual roles in both import and export underscore the central function of NUP116 as a docking site for transport factors. Disrupting its specific interactions, particularly within the GLFG domain, effectively creates a bottleneck in nucleocytoplasmic traffic, leading to lethal phenotypes. yeastgenome.orgnih.gov
| NUP116 Perturbation | Observed Phenotype | Functional Impact | Source |
|---|---|---|---|
| Null mutant (nup116Δ) | Temperature-sensitive growth; defects in mRNA and tRNA export. | Impaired nucleocytoplasmic transport. | yeastgenome.org |
| Expression of C-terminal fragment | Lethality in null background; formation of nuclear membrane herniations. | Severe NPC structural defects. | nih.govnih.gov |
| Deletion of GLFG repeat domain | Diminished nuclear import; temperature-dependent NPC assembly defects. | Impaired nuclear import and NPC assembly. | rupress.orgnih.govnih.gov |
| Overexpression of GLFG region | Inhibition of cell growth; rapid block of poly(A)-RNA export. | Dominant-negative effect on nuclear export. | nih.govnih.gov |
Genetic Analysis of Nup116 in Saccharomyces Cerevisiae
Gene Locus and Characteristics
The NUP116 gene, also known as YMR047C or NSP116, is located on Chromosome XIII. yeastgenome.org The protein it encodes, Nup116p, is characterized by the presence of multiple GLFG repeats, a hallmark of a subset of nucleoporins that are directly involved in the transport process. yeastgenome.orgrupress.org These repeats consist of the amino acids glycine, leucine, phenylalanine, and glycine. rupress.org Nup116p shares significant homology with another yeast nucleoporin, Nup100p, suggesting they may have arisen from a gene duplication event. rupress.orgyeastgenome.org This is further supported by the observation that both genes are flanked by a histidine tRNA gene and a transposon element. rupress.org
| Gene/Protein | Characteristic | Details |
| NUP116 | Systematic Name | YMR047C |
| Chromosome Locus | Chromosome XIII | |
| Paralog | NUP100 | |
| Nup116p | Molecular Weight | 116 kD |
| Key Feature | Contains multiple GLFG repeats | |
| Function | Component of the nuclear pore complex involved in nucleocytoplasmic transport |
Mutational Analysis and Phenotypic Characterization
Mutational studies of NUP116 have revealed its critical role in maintaining the structural and functional integrity of the nuclear pore complex and the nuclear envelope.
The viability of nup116 null mutants (nup116Δ) is dependent on the genetic background of the yeast strain. For instance, the nup116 null mutant is inviable in the S288C background, but it is viable in the W303 background. yeastgenome.orgyeastgenome.org This indicates that other genes in the W303 strain can compensate for the loss of NUP116 to some extent. However, even in viable backgrounds, the absence of NUP116 is not without consequence. A double mutant of nup116 and its paralog nup100 (nup116Δ nup100Δ) is inviable in the W303 background, highlighting their partially redundant but essential functions. yeastgenome.orgyeastgenome.org Similarly, a nup116 nup145 double mutant is also inviable in the W303 strain. yeastgenome.org
| Genotype | Genetic Background | Viability |
| nup116Δ | S288C | Inviable |
| nup116Δ | W303 | Viable |
| nup100Δ | W303 | Viable |
| nup116Δ nup100Δ | W303 | Inviable |
| nup116Δ nup145Δ | W303 | Inviable |
A prominent characteristic of nup116Δ mutants is their temperature sensitivity. rupress.orgnih.gov While these mutants can grow, albeit slowly, at permissive temperatures such as 23°C, they are unable to survive at higher temperatures like 37°C. nih.govsemanticscholar.org This temperature-sensitive lethal phenotype is associated with severe defects in the export of messenger RNA (mRNA) from the nucleus and disruptions to the structure of the nuclear pore complex and the nuclear envelope. nih.gov At the non-permissive temperature, the cells exhibit a rapid cessation of mRNA export. rupress.org
The GLFG repeat domain of Nup116p is crucial for its function in nuclear protein import. yeastgenome.org Deletion of this domain leads to defects in this process. yeastgenome.org The FG domains of nucleoporins, including Nup116p, are fundamental to the selective barrier of the NPC, preventing the passive diffusion of macromolecules while providing binding sites for transport receptors. scienceopen.com While the removal of individual FG domains in many nucleoporins often results in minimal growth and transport defects, the combinatorial deletion of FG domains from multiple nucleoporins can have more severe consequences. scienceopen.com The GLFG domains of Nup116p and its paralog Nup100p are also implicated in maintaining the permeability barrier of the NPC. scienceopen.com
Mutations in NUP116 lead to striking abnormalities in the morphology of the nuclear envelope. yeastgenome.org In nup116Δ cells shifted to the non-permissive temperature of 37°C, electron microscopy reveals the formation of a double membrane seal over the cytoplasmic face of the nuclear pore complexes. nih.gov This seal is continuous with the inner and outer nuclear membranes. nih.gov This "sealing" of the nuclear envelope is thought to be caused by a loosening of the interface between the NPC and the nuclear membrane, suggesting that Nup116p may play a role in anchoring the NPC within the nuclear envelope. semanticscholar.org This structural defect results in the formation of "herniations" of the nuclear envelope around individual NPCs. nih.gov Expression of only the C-terminal region of Nup116p in a nup116Δ background also leads to the formation of nuclear membrane herniations, even at permissive temperatures. molbiolcell.org
A direct functional consequence of NUP116 mutation is the disruption of nucleocytoplasmic transport, leading to the accumulation of specific molecules within the nucleus. In nup116Δ cells at the non-permissive temperature, a significant accumulation of polyadenylated (poly(A)+) RNA is observed within the nucleus. nih.govrupress.org This accumulation can sometimes appear as punctate patches at the nuclear periphery. nih.gov This is consistent with the observation of electron-dense material accumulating between the cytoplasmic face of the NPCs and the membrane seal in these mutants. nih.gov Furthermore, mutations in NUP116 have been shown to cause the accumulation of unspliced pre-tRNAs, indicating a role for Nup116p in the export of multiple classes of RNA. uniprot.org While mRNA export is blocked, protein import is also affected in certain nup116 mutants. semanticscholar.org
Genetic Interactions and Suppressor Analysis
Genetic interaction studies, such as synthetic genetic array (SGA) analysis and suppressor screens, are powerful tools for building functional linkage maps of genes. For NUP116, these analyses have revealed a dense network of interactions crucial for nuclear pore complex (NPC) function and cell viability.
NUP116 is not an essential gene in all strain backgrounds; for instance, the null mutant is viable in the W303 background but inviable in the S288C background. yeastgenome.org However, its deletion results in temperature sensitivity, with cells unable to grow at 37°C. nih.gov The gene displays a wide array of genetic interactions, with data from the Saccharomyces Genome Database indicating 21 synthetic lethal interactions and 18 synthetic growth defect interactions. yeastgenome.org
A key synthetic lethal interaction occurs with its paralog, NUP100. While single null mutants of nup100 are viable, the double mutant (nup116Δ nup100Δ) is inviable, demonstrating that these two genes share an essential, overlapping function. yeastgenome.orgyeastgenome.org Similarly, a double mutant of nup116 and nup145 is also inviable. yeastgenome.org These synthetic lethal relationships underscore the functional redundancy and cooperative roles among different nucleoporins in maintaining the integrity and function of the NPC.
Expression of only the C-terminal region of Nup116p (Nup116-C) in a nup116Δ strain is lethal at all temperatures, a phenotype that requires a specific octamer sequence known as the nucleoporin RNA-binding motif (NRM). molbiolcell.org This dominant-negative effect highlights the functional importance of the different domains of the Nup116 protein and their correct integration into the NPC.
| Gene | Interaction Type with NUP116 | Phenotype of Double Mutant | Reference |
| NUP100 | Synthetic Lethality | Inviable | yeastgenome.orgyeastgenome.org |
| NUP145 | Synthetic Lethality | Inviable | yeastgenome.org |
To identify proteins that are functionally linked to Nup116p, genetic screens for high-copy suppressors have been performed. These screens aim to find genes that, when overexpressed, can rescue a lethal or defective phenotype associated with a NUP116 mutation.
A screen for high-copy suppressors of the lethality caused by expressing the C-terminal fragment of Nup116p (nup116-C) in a nup116Δ background identified a gene designated SNL1 (Suppressor of nup116-C lethal). molbiolcell.orgyeastgenome.org SNL1 encodes an 18.3 kDa integral membrane protein located in both the nuclear envelope and the endoplasmic reticulum. molbiolcell.org Further investigation showed that high-copy SNL1 could also suppress the temperature-sensitive phenotypes of mutants in other NPC-associated proteins, including gle2-1 and nic96-G3, establishing a broader genetic link between Snl1p and NPC function. molbiolcell.org The same screen also revealed that overexpression of the nucleoporins GLE2 and NIC96 could suppress the nup116-C lethality. molbiolcell.org These findings suggest that Snl1p may play a role in stabilizing the structure of the NPC. molbiolcell.org
| Suppressor Gene | Suppressed Phenotype | Proposed Function of Suppressor | Reference |
| SNL1 | Lethality of nup116-C expression in nup116Δ | Integral membrane protein, potentially stabilizing NPC structure | molbiolcell.orgyeastgenome.org |
| GLE2 | Lethality of nup116-C expression in nup116Δ | NPC-associated protein | molbiolcell.org |
| NIC96 | Lethality of nup116-C expression in nup116Δ | Core NPC scaffold protein | molbiolcell.org |
Paralogs and Their Overlapping or Distinct Functions
Gene duplication is a major force in evolution, and in S. cerevisiae, NUP116 belongs to a family of GLFG (glycine-leucine-phenylalanine-glycine) repeat-containing nucleoporins that includes its paralogs NUP100 and NUP145N. These proteins share sequence similarity and are thought to have arisen from gene duplication events. yeastgenome.orgyeastgenome.org They exhibit both redundant and specialized functions within the NPC.
Nup100p is a paralog of Nup116p, and the two proteins are similar in sequence over their entire lengths. yeastgenome.orgyeastgenome.org Their functional overlap is demonstrated by the synthetic lethality of the nup116Δ nup100Δ double mutant. yeastgenome.org Both are GLFG-type nucleoporins that contribute to the permeability barrier of the NPC and are considered indispensable for viability in combination. nih.gov Both proteins also serve as binding sites for transport factors such as Kap95p and Mex67p.
Despite their similarities, their functions are not completely interchangeable. A key distinction lies in the functional necessity of their respective GLFG repeat domains. Deletion of the GLFG region from Nup116p abolishes its function, leading to defects in nuclear protein import. yeastgenome.orgnih.gov Furthermore, replacing the GLFG region of Nup116p with the corresponding region from Nup100p fails to restore Nup116p's function. nih.govnih.gov This indicates that the GLFG domain of Nup116p has a unique and essential role that cannot be fulfilled by the GLFG domain of Nup100p. nih.govnih.gov Additionally, the C-terminal regions of both Nup100p and Nup116p can interact with the nucleoporin Nup82p. nih.gov
Nup145p is a larger nucleoporin that undergoes in vivo cleavage to produce two distinct fragments: an N-terminal fragment (Nup145N) and a C-terminal fragment. yeastgenome.org The N-terminal half, Nup145N, is a GLFG-repeat-containing protein that is functionally and structurally related to Nup116p and Nup100p. yeastgenome.orgnih.gov These three proteins are sometimes referred to as the Nup145N family. nih.gov
Nup145N, along with Nup116p and Nup100p, is part of the central channel of the NPC and contributes to the selective transport barrier. nih.gov Genetic studies have shown that having at least one of either NUP100 or NUP116, in combination with NUP145N, is sufficient for cell viability, again highlighting a degree of functional redundancy among these GLFG nucleoporins. nih.gov Like its paralogs, Nup145N contains a region homologous to the C-terminus of Nup116 and Nup100 that harbors a potential RNA-binding motif. nih.gov
Genetic Regulation of NUP116 Expression
The specific transcriptional regulation mechanisms governing the expression of the NUP116 gene in Saccharomyces cerevisiae are not extensively detailed in the available literature. However, expression data from the Saccharomyces Genome Database indicates that NUP116 expression levels are monitored under various experimental conditions, suggesting it is part of the cell's regulated proteome. yeastgenome.org Its role as a core component of the nuclear pore complex implies that its expression is likely coordinated with other nucleoporin genes to ensure the proper stoichiometry and assembly of the NPC throughout the cell cycle.
Cellular Localization and Dynamics of Nup116 Protein
Subcellular Compartmentalization within the NPC Structure
NUP116, a phenylalanine-glycine (FG) nucleoporin, is strategically positioned within the NPC architecture, contributing to both the peripheral structures and the central channel. yeastgenome.orgresearchgate.net Its placement is not uniform, indicating specialized roles at different locations within the pore.
NUP116 is a known component of the cytoplasmic filaments, the structures that extend from the cytoplasmic ring of the NPC into the cytoplasm. yeastgenome.orguniprot.org Immuno-gold labeling studies have suggested an association of Nup116p with these filaments. worktribe.com These filaments are involved in the initial docking of import and export complexes, and the presence of NUP116 here is consistent with its role as a docking site for transport factors. nih.govnih.gov It collaborates with other nucleoporins like Nup159, Nsp1, and Nup82 at the cytoplasmic side to facilitate processes such as mRNA export. researchgate.net
The central channel of the NPC is the primary conduit for nucleocytoplasmic transport and is lined with FG-nucleoporins that create a selective permeability barrier. researchgate.netyeastgenome.org NUP116 is located within this central transport channel, where its FG-repeat domains play a direct role in mediating the passage of transport receptor-cargo complexes. yeastgenome.orguniprot.org These repeats are thought to project into the channel, contributing to the cohesive, sieve-like meshwork that regulates transport and providing binding sites for transporter proteins. yeastgenome.orgpnas.org Deletion of the GLFG repeats from Nup116p has been shown to cause defects in nuclear protein import. yeastgenome.org
Immunoelectron microscopy has revealed that NUP116 is present on both the cytoplasmic and nuclear sides of the NPC. nih.govnih.gov However, this distribution is markedly asymmetric, with a majority of the protein localized to the cytoplasmic face. nih.govnih.gov This preferential cytoplasmic localization is linked to its interaction with the Nup82p subcomplex, which is situated on the cytoplasmic side of the NPC. researchgate.netnih.govnih.gov This asymmetric arrangement is thought to be a part of the cytoplasmic RNA export platform, highlighting a specialized function for NUP116 at the cytoplasmic entrance of the nuclear pore. pnas.org
| Feature of NUP116 Localization | Location within NPC | Supporting Evidence |
| Primary Association | Cytoplasmic Filaments | Immuno-gold labeling worktribe.com, Gene Ontology yeastgenome.orguniprot.org |
| Functional Domain | Central Transport Channel | Presence of FG-repeats pnas.org, Gene Ontology yeastgenome.orguniprot.orgyeastgenome.org |
| Overall Distribution | Asymmetric (predominantly cytoplasmic) | Immunoelectron microscopy nih.govnih.gov, Interaction with Nup82p nih.govnih.gov |
In Vivo Dynamics of NUP116 and NPC Components
The NPC is not a static structure; both the entire complex and its individual components exhibit dynamic behaviors within the nuclear envelope. As an integral part of the NPC, NUP116 partakes in these movements, which are essential for nuclear organization and function.
Live-cell imaging studies in S. cerevisiae have demonstrated that NPCs are mobile structures capable of moving laterally within the double membrane of the nuclear envelope. nih.govrupress.org Experiments using GFP-tagged nucleoporins, such as Nup49p, showed that fluorescently labeled NPCs could move and distribute around the entire nucleus after cell fusion. nih.govrupress.org The mobility of NPCs can be influenced by their composition; for instance, NPCs lacking the nuclear basket proteins Mlp1 and Mlp2 move faster. ethz.chmolbiolcell.org This suggests that interactions with other nuclear structures can restrict NPC movement. ethz.chbiorxiv.org While NUP116's specific role in driving this movement is not defined, as a core component, it moves along with the entire NPC assembly.
The distribution of NPCs across the nuclear envelope is not always uniform. nih.gov Under certain conditions, such as in specific mutant strains (e.g., gle2-1 or nup133Δ), NPCs can form distinct clusters. nih.govnih.gov These clusters are also dynamic and can be redistributed. nih.gov Studies involving 3D reconstructions of yeast nuclei have shown that NPCs can be found in large clusters, and these formations are particularly pronounced in early mitotic nuclei, where they are often associated with the spindle pole bodies. researchgate.netmolbiolcell.org The spatial arrangement of NPCs is also regulated by components of the nuclear basket, which are responsible for excluding NPCs from the region of the nuclear envelope adjacent to the nucleolus. molbiolcell.orgbiorxiv.org The number of NPCs also changes throughout the cell cycle, increasing steadily from the G1 phase, which indicates that NPC assembly is a continuous process. researchgate.netmolbiolcell.org
| Dynamic NPC Behavior | Observation | Key Factors |
| Mobility | NPCs move laterally within the nuclear envelope. nih.govrupress.org | NPC composition (e.g., presence of Mlp1/2 proteins) influences speed. ethz.chmolbiolcell.org |
| Clustering | NPCs can form clusters in wild-type and mutant cells. nih.govnih.govresearchgate.netmolbiolcell.org | Associated with mitosis and spindle pole bodies. researchgate.netmolbiolcell.org |
| Distribution | Non-uniform; excluded from the nucleolar territory. molbiolcell.orgbiorxiv.org | Regulated by nuclear basket proteins (Mlp1/2, Nup1, Nup2). ethz.chmolbiolcell.orgbiorxiv.org |
| Assembly | NPC number increases throughout the cell cycle. researchgate.netmolbiolcell.org | Continuous assembly beginning in G1-phase. molbiolcell.org |
Protein Relocalization in Response to Cellular Stress (e.g., ER Stress)
Under conditions of cellular stress, such as endoplasmic reticulum (ER) stress, the typical localization of Nup116 protein (Nup116p) at the nuclear pore complex (NPC) can be dynamically altered. Research has demonstrated that exposure to ER stress-inducing agents like dithiothreitol (B142953) (DTT) leads to the redistribution of a population of Nup116p from the nuclear envelope to distinct cytosolic puncta.
This relocalization is not an isolated event. Intriguingly, Nup116p has been observed to co-localize with the nuclear import receptor Kap95p and the mRNA export factor Gle2p in these cytosolic foci during ER stress. The formation of these puncta suggests a potential sequestration of these key nucleocytoplasmic transport components away from the NPC. This sequestration of Kap95p in the cytoplasm could consequently impact the import of proteins into the nucleus that carry a nuclear localization signal (NLS). The formation of these cytosolic puncta containing Nup116p, Kap95p, and Gle2p may represent a cellular strategy to modulate nucleocytoplasmic transport in response to stress conditions, potentially by forming protein condensates. This dynamic redistribution highlights a responsive mechanism where the cell can reorganize its transport machinery, possibly to regulate gene expression and protein synthesis in adapting to adverse conditions.
| Condition | Nup116p Localization | Co-localizing Proteins in Cytosolic Puncta | Potential Functional Consequence |
|---|---|---|---|
| Normal Growth | Predominantly at the Nuclear Pore Complex (NPC), with a bias towards the cytoplasmic face. nih.govnih.gov | N/A | Facilitates nucleocytoplasmic transport. nih.gov |
| ER Stress (e.g., DTT treatment) | Forms cytosolic puncta. | Kap95p, Gle2p. | Sequestration of transport factors, potentially affecting nuclear import of NLS-containing proteins. |
Factors Influencing NUP116 Localization within the NPC
The precise localization of Nup116p within the intricate architecture of the NPC is a highly regulated process, dependent on specific interactions with other nucleoporins and transport factors. A primary determinant of Nup116p's asymmetric positioning is its direct interaction with Nup82p. nih.govnih.gov
The carboxy-terminal (C-terminal) domain of Nup116p is essential for its targeting and anchoring to the NPC. ubc.ca This region of Nup116p physically associates with Nup82p, which is a component of the Nup82p-Nsp1p-Nup159p subcomplex located on the cytoplasmic side of the NPC. ubc.ca This interaction is crucial, as mutations in Nup82p can lead to the mislocalization of Nup116p. nih.gov Conversely, while the absence of Nup116p does not affect the localization of Nup82p, the overexpression of the C-terminal domain of Nup116p can cause Nup82p to be mislocalized, highlighting the stoichiometric and structural importance of their interaction. nih.gov
Beyond its interaction with the core scaffold of the NPC, the localization and function of Nup116p are also influenced by its association with mobile transport factors. The N-terminal region of Nup116p contains distinct domains that mediate these interactions:
GLFG Repeats: This region, characterized by glycine-leucine-phenylalanine-glycine repeats, serves as a docking site for the nuclear import factor Kap95p. yeastgenome.orgnih.gov This interaction is integral to the process of nuclear protein import. yeastgenome.org A mutation in the nuclear export signal (NES) of Kap95p has been shown to abolish its interaction with the GLFG repeats of Nup116p. nih.gov
Gle2p-Binding Sequence (GLEBS): Nup116p contains a specific motif that facilitates a stable association with the mRNA export factor Gle2p. nih.govembopress.org This interaction is critical for anchoring Gle2p to the NPC and is essential for proper mRNA export. nih.gov Deletion of the GLEBS motif from Nup116p results in the dissociation of Gle2p from the nuclear envelope. nih.gov
Therefore, the localization of Nup116p is a multifactorial process, governed by a C-terminal anchor to the NPC scaffold via Nup82p and dynamic N-terminal interactions with transport factors that are central to its role in mediating bidirectional traffic through the nuclear pore.
| Interacting Protein | Domain/Motif on Nup116p | Role in Localization/Function |
|---|---|---|
| Nup82p | C-terminal domain | Anchors Nup116p to the cytoplasmic face of the NPC. nih.govubc.ca |
| Kap95p | GLFG repeats | Facilitates the docking of the import factor, crucial for nuclear protein import. yeastgenome.orgnih.gov |
| Gle2p | Gle2p-Binding Sequence (GLEBS) | Anchors the mRNA export factor to the NPC, essential for mRNA export. nih.govembopress.org |
| Nsp1p | Forms a subcomplex with Nup82p and Nup159p that interacts with Nup116p. ubc.ca | Contributes to the stable association of Nup116p within the cytoplasmic NPC subcomplex. ubc.ca |
| Nup159p | Forms a subcomplex with Nup82p and Nsp1p that interacts with Nup116p. ubc.ca | Part of the platform for Nup116p docking on the cytoplasmic side of the NPC. ubc.ca |
Evolutionary Conservation and Divergence of Nup116
Orthologous Relationships Across Eukaryotic Domains
NUP116 is a member of the FG-nucleoporin family, characterized by the presence of phenylalanine-glycine (FG) repeats. These repeats are crucial for the selective transport of macromolecules through the nuclear pore. rockefeller.edu Orthologs of NUP116 are found across a wide range of eukaryotic species, highlighting its fundamental role in NPC function.
The human ortholog of S. cerevisiae NUP116 is Nup98. yeastgenome.orgnih.gov Nup98 is synthesized as a larger precursor protein that undergoes autoproteolytic cleavage to generate the mature Nup98 and another nucleoporin, Nup96. wikipedia.orggenecards.org Both Nup98 and Nup96 are integral components of the nuclear pore complex. wikipedia.orggenecards.org
Functionally, Nup98 is involved in both nuclear import and export, playing a role in the docking of transport substrates. wikipedia.org It is also implicated in the assembly and maintenance of the nuclear pore complex. uniprot.org Interestingly, the human NUP98 gene is frequently involved in chromosomal translocations associated with certain types of leukemia. wikipedia.orgnih.gov Like its yeast counterpart, human Nup98 contains a binding site for the mRNA export factor Rae1 (Gle2 in yeast), mediated by a conserved GLEBS motif. researchgate.netnih.gov The C-terminal domain of Nup98 is responsible for its targeting to the nuclear pore complex, a feature also observed in NUP116. nih.gov
While there is functional conservation, it's important to note that human Nup98 has three orthologs in budding yeast: Nup145N, Nup116, and Nup100. nih.gov This suggests a degree of functional diversification and specialization among the yeast paralogs.
NUP116 is a nucleoporin found specifically within the fungal kingdom. nih.govnih.gov In the pathogenic yeast Candida glabrata, the NUP116 homolog plays a central role in both protein import and mRNA export. nih.govnih.gov Structurally, C. glabrata Nup116 is a modular protein with N-terminal FG repeats and a C-terminal domain that directs its localization to the NPC. nih.govnih.gov The crystal structure of the NPC targeting domain of C. glabrata Nup116 has been resolved, revealing structural similarities with the homologous domains from S. cerevisiae Nup116, S. cerevisiae Nup145N, and human Nup98. nih.govproteopedia.orgrutgers.edukaist.ac.kr This structural conservation underscores a common mechanism for NPC targeting among these related proteins.
Evolutionary Pressures and Sequence Divergence
The evolution of nucleoporins is shaped by various selective pressures, leading to both conservation of essential functions and divergence that may reflect adaptation to species-specific challenges.
Studies analyzing the evolution of nucleoporin genes in Saccharomyces yeasts have revealed that several components of the nuclear pore complex are evolving rapidly. researchgate.net Among these, NUP116 shows evidence of positive selection, indicating that certain mutations have been favored by natural selection. researchgate.netcolorado.edunih.gov This rapid evolution is hypothesized to be part of an evolutionary "arms race" between the host and genetic parasites, such as retrotransposons, which must traverse the nuclear pore for their replication. colorado.edunih.gov The sequence divergence in NUP116 between different Saccharomyces species may therefore reflect adaptations to control the movement of these mobile genetic elements. colorado.edunih.gov
| Gene | Evidence of Positive Selection | Potential Role in Retrotransposon Control |
|---|---|---|
| NUP116 | Yes | Directly shown to be involved with Ty replication |
| NUP1 | Yes | - |
| NUP82 | Yes | - |
| NUP84 | Yes | Important for Ty retrotransposition |
Several S. cerevisiae nucleoporins, including NUP116, contain regions rich in glutamine and asparagine (Q/N-rich), which are characteristic of prion-like domains. nih.gov These domains can facilitate protein self-assembly and have been shown to form prion-like aggregates. nih.gov The GLFG repeats found in NUP116 and its paralog Nup100 strongly promote their self-assembly into amyloid-like structures with prion characteristics. nih.gov
The maintenance of this prion-like character, despite underlying shifts in the specific amino acid composition, is a feature of the evolution of prion-forming domains in Saccharomyces cerevisiae. nih.gov This suggests that the ability to form higher-order structures is a functionally important and conserved trait of these nucleoporins. nih.gov
Role in Host-Parasite Interactions and Retrotransposon Control
The nuclear pore complex (NPC), as the gatekeeper of the nucleus, plays a critical role in mediating the transport of molecules between the cytoplasm and the nucleoplasm. This central function also positions it as a key interface during the replication cycles of various pathogens and mobile genetic elements that need to access the host cell nucleus colorado.edu. In Saccharomyces cerevisiae, several nucleoporins, including NUP116, have been identified as crucial host factors that interact with and control endogenous retrotransposons, specifically the Ty elements.
Research has demonstrated that NUP116 is directly involved in the lifecycle of Ty retrotransposons. Genetic screens have identified NUP116 as a host factor for the Ty3 retrotransposon nih.gov. The physical interaction occurs between the phenylalanine-glycine (FG)-repeat region of the Nup116 protein (Nup116p) and the Gag3 protein encoded by Ty3. nih.govplos.orgbiorxiv.org Studies have shown that truncating the NUP116 gene leads to a decrease in the mobility of Ty3 elements, confirming its importance for the retrotransposon's propagation nih.govplos.org.
The interaction between nucleoporins and parasitic genetic elements is not a static one; it is a dynamic conflict that drives the evolution of the host proteins. Evidence suggests that NUP116, along with NUP1, NUP82, and NUP84, is undergoing rapid evolution consistent with positive selection. colorado.edunih.govplos.org This accelerated rate of change in the protein sequence is believed to be a host adaptation to control the replication of Ty retrotransposons, illustrating an evolutionary "arms race" between the host and its genomic parasites. nih.govbiorxiv.orgresearchgate.net While these nucleoporins evolve to restrict Ty mobility, they must concurrently maintain their essential housekeeping functions in nucleocytoplasmic trafficking. plos.org
This role in host-parasite interactions is not limited to yeast. The human homolog of NUP116, NUP98, has also been identified as a significant factor in the replication of several human viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and influenza virus. nih.govplos.orgbiorxiv.org This conserved function across eukaryotes highlights the ancient and critical role of this family of nucleoporins in defending against nuclear-invading pathogens and parasitic elements. nih.gov
Table 1: Nucleoporins in S. cerevisiae Under Positive Selection and Their Role in Retrotransposon Control
| Nucleoporin | Essential Gene in S. cerevisiae? | Evidence of Positive Selection? | Implicated in Ty Retrotransposition? |
|---|---|---|---|
| NUP116 | Yes | Yes colorado.edunih.govplos.orgresearchgate.net | Yes (Ty3) nih.govnih.govplos.orgbiorxiv.org |
| NUP84 | No | Yes colorado.edunih.govplos.orgresearchgate.net | Yes (Ty1, Ty3) nih.govplos.org |
| NUP82 | Yes | Yes colorado.edunih.govplos.orgresearchgate.net | Yes (Ty1, Ty3) nih.govplos.org |
| NUP1 | Yes | Yes colorado.edunih.govplos.orgresearchgate.net | Yes (Homologs in other species) nih.govplos.org |
Table 2: Interaction of Nup116p and its Homolog with Parasitic Proteins
| Host Protein | Organism | Interacting Parasitic Protein | Parasite | Significance of Interaction |
|---|---|---|---|---|
| Nup116p | S. cerevisiae | Gag3 | Ty3 Retrotransposon | The FG-repeat domain of Nup116p interacts with Gag3, and truncation of NUP116 reduces Ty3 mobility. nih.govplos.orgbiorxiv.org |
| NUP98 | Homo sapiens | Various viral proteins | HIV, HBV, HCV, Influenza | Important for the replication cycle of multiple human viruses. nih.govplos.orgbiorxiv.org |
Table of Compounds
| Compound Name |
|---|
| NUP1 protein, S cerevisiae |
| NUP82 protein, S cerevisiae |
| NUP84 protein, S cerevisiae |
| NUP116 protein, S cerevisiae |
| Gag3 protein |
| NUP98 protein, H sapiens |
Advanced Methodological Approaches in Nup116 Research
Structural Biology Techniques
Structural biology has been instrumental in elucidating the molecular architecture of Nup116 and its placement within the larger NPC assembly. A combination of high-resolution imaging and computational modeling has painted a detailed picture of this essential protein.
X-ray crystallography has been pivotal in determining the atomic-resolution structures of specific domains of Nup116 and its interacting partners. While the full-length protein's flexibility presents challenges, crystallographic studies of its stable domains have yielded critical information. For instance, the crystal structure of a heterotrimeric complex composed of fragments of Nup82, Nup159, and the C-terminal domain (CTD) of Nup116 has been solved at 2.6 Å resolution. researchgate.net This revealed that the N-terminal domain of Nup82 folds into a seven-bladed β-propeller, which serves as a scaffold for both the C-terminal tail of Nup159 and a C-terminal fragment of Nup116. researchgate.net
Furthermore, the 1.94 Å resolution crystal structure of the NPC targeting domain of Nup116 from Candida glabrata (residues 882-1034) has been determined. nih.govrcsb.orgosti.gov This structure shares similarities with the homologous domain from Saccharomyces cerevisiae Nup116, providing insights into the conserved structural features required for its localization and function within the NPC. nih.govrcsb.orgosti.gov These high-resolution snapshots of Nup116 domains are crucial for understanding the specific molecular interactions that govern NPC assembly and function.
Nuclear Magnetic Resonance (NMR) spectroscopy has complemented crystallographic studies by providing information about the structure and dynamics of Nup116 domains in solution. The solution structure of the C-terminal domain of S. cerevisiae Nup116 (residues 967-1113) was determined by NMR. nih.govpnas.org This technique is particularly valuable for studying proteins and protein fragments that may be difficult to crystallize or that possess intrinsic flexibility. The NMR structure of the Nup116 CTD revealed a β-sandwich fold, which was later also observed in crystal structures of homologous domains. pnas.org Comparing the solution structure with crystal structures has highlighted regions of conformational flexibility, such as the loop between β6 and αB, which is critical for its interaction with Nup82. pnas.org
Cryo-electron microscopy (cryo-EM) and cryo-electron tomography (cryo-ET) have revolutionized the study of large macromolecular assemblies like the NPC, allowing for visualization of its components in a near-native state. sciencedaily.comwiley.com These techniques have been instrumental in placing Nup116 within the context of the entire NPC architecture. nih.gov Studies combining cryo-ET with subtomogram averaging have generated 3D maps of the yeast NPC, revealing its intricate organization of coaxial outer and inner rings. nih.govnih.gov
Given the immense size and complexity of the NPC, a complete structural determination by a single technique is currently unfeasible. Integrative modeling has emerged as a powerful approach to combine data from various experimental sources, including X-ray crystallography, NMR, cryo-EM, and chemical cross-linking, to build a comprehensive model of the NPC. nih.gov This approach has been successfully applied to determine the structure of the entire yeast NPC at sub-nanometer precision. nih.gov
In these models, the known atomic structures of Nup domains, including that of Nup116, are fitted into lower-resolution cryo-EM density maps, guided by connectivity data from other techniques. nih.govmpg.dempg.de This has allowed for the precise localization of Nup116 within the NPC scaffold and has provided insights into its interactions with other nucleoporins. pnas.org Computational modeling was also a key component in the analysis of cryo-tomography data from nup116Δ yeast cells, helping to interpret the structural changes observed in the absence of the protein. mpg.dempg.de
Molecular and Cellular Biology Techniques
In parallel with structural studies, a range of molecular and cellular biology techniques have been employed to dissect the functional aspects of Nup116. These methods have been crucial for mapping functional domains and understanding the physiological consequences of its alteration.
Mutagenesis approaches have been fundamental in identifying key residues and domains of Nup116 that are critical for its function. Extensive site-directed mutagenesis has been used to delineate the "hot-spot" residues involved in the interaction between Nup116, Nup82, and Nup159. researchgate.net For instance, a prominent 19-residue loop in the C-terminal domain of Nup116 was identified as being critical for the interaction with the N-terminal domain of Nup82. pnas.org
Genetic Screening and Manipulation Strategies
High-Throughput Mutant Screens for NPC Assembly and Function Defects
High-throughput mutant screens have been instrumental in identifying genes and cellular pathways that influence the assembly and function of the NPC, including the role of Nup116. A notable genetic screen in S. cerevisiae was designed to identify temperature-sensitive mutants that disrupt NPC assembly and localization nih.gov. This screen utilized Green Fluorescent Protein (GFP) technology, where nucleoporins such as Nic96 and Nup170 were tagged with GFP to monitor their localization within the cell nih.gov.
The rationale behind this approach was that mutations affecting NPC assembly would lead to the mislocalization of these GFP-tagged nucleoporins at non-permissive temperatures nih.gov. The screen successfully isolated 121 mutant strains, many of which exhibited a phenotype where GFP-Nic96 and Nup170-GFP were found in distinct cytoplasmic foci instead of their normal localization at the nuclear envelope nih.gov.
Crucially, the screen also identified at least nine previously unknown complementation groups that did not show defects in secretion, pointing to potentially novel factors directly involved in NPC structure and assembly nih.gov. Such high-throughput screening strategies are powerful tools for uncovering the complex genetic network that governs NPC biogenesis, in which Nup116 is a key component.
Plasmid-Based FG Domain Deletion Collections for Functional Analysis
The function of the phenylalanine-glycine (FG) repeat domains of nucleoporins, including Nup116, has been extensively studied using plasmid-based deletion collections. These collections provide a systematic way to analyze the roles of specific FG domains in nuclear transport and NPC structure scienceopen.comoup.com.
A comprehensive collection of S. cerevisiae mutant strains has been generated where the FG domains of various nucleoporins are deleted oup.com. This collection includes strains with deletions in the FG domains of Nup116 and its paralog, Nup100 oup.comelifesciences.org. The use of plasmids allows for the controlled expression of these FG-deleted nucleoporins in chromosomal null strains, providing a straightforward method to introduce further mutations or deletions for detailed functional analysis in vivo scienceopen.comoup.com.
One key application of these collections is to assess the impact of FG domain deletions on NPC assembly. Indirect immunofluorescence microscopy using an antibody against the C-terminal domain of Nup116 is often employed for this purpose. Since Nup116 mislocalizes to cytoplasmic foci when NPC assembly is disrupted, its proper localization to the nuclear rim serves as a marker for correctly assembled NPCs scienceopen.comoup.com. Studies using these ΔFG strains have shown that Nup116 is properly assembled into the NPCs, indicating that the FG domains of many nucleoporins are not essential for the basic assembly of the NPC scaffold scienceopen.comoup.com.
These plasmid-based FG domain deletion collections are invaluable for investigating the specific functions of different FG domains, their potential redundancy, and their contribution to the permeability barrier of the NPC elifesciences.org. They also facilitate studies on how the FG domains of Nup116 contribute to its interactions with transport receptors and other components of the transport machinery mit.edunih.gov.
Functional Complementation Assays
Functional complementation assays are a cornerstone of genetic analysis in yeast and have been applied to understand the functions of different domains of Nup116. These assays typically involve introducing a plasmid carrying a modified version of a gene into a strain where the endogenous gene is deleted or mutated, and then assessing the extent to which the modified protein can rescue the phenotype of the null mutant.
For Nup116, which is not essential for viability at permissive temperatures but is required for growth at higher temperatures, a temperature-sensitive growth phenotype is often used in these assays yeastgenome.orgnih.gov. For instance, a nup116Δ null mutant is viable at 23°C but lethal at 37°C yeastgenome.orgnih.gov. This temperature sensitivity provides a clear phenotype to score for functional complementation.
Complementation analysis was a key part of the high-throughput screen for NPC assembly mutants, where it was used to categorize the 121 isolated mutants into different complementation groups by crossing them and assessing the growth of the resulting diploid strains at the non-permissive temperature nih.gov.
More specifically for Nup116, plasmid-based expression of different domains or mutated versions of the protein in a nup116Δ background allows researchers to pinpoint which regions are essential for its function. For example, studies have used this approach to show that deletions of the GLFG repeats from Nup116p lead to defects in nuclear protein import yeastgenome.org. Similarly, functional complementation has been assessed using plasmid-based expression of ΔFG nucleoporins and "swapped" FG domains, where the FG domain of one nucleoporin is replaced with that of another. These experiments have revealed that the FG domains of different nucleoporins have distinct functions in vivo, as only specific FG domains could functionally substitute for others oup.com.
Bioinformatic and Computational Analysis
Bioinformatic and computational tools have become indispensable for the study of Nup116, providing insights into its evolutionary history, interaction networks, and functional annotations.
Sequence Alignment and Phylogenetic Analysis
Sequence alignment and phylogenetic analysis have been crucial in understanding the evolutionary relationships of Nup116 and its homologs across different species. Nup116 belongs to a family of nucleoporins that contain GLFG (glycine-leucine-phenylalanine-glycine) repeats yeastgenome.orgyeastgenome.org.
In S. cerevisiae, Nup116 has a paralog, Nup100, which also contains GLFG repeats. Sequence alignments show that Nup100p and Nup116p are similar over their entire lengths, suggesting they arose from a whole genome duplication event yeastgenome.orgyeastgenome.org. A related nucleoporin, Nup98, has been identified in vertebrates yeastgenome.orgyeastgenome.org. Structural and sequence comparisons have also been made with homologs from other fungi, such as Candida glabrata nih.gov.
Phylogenetic analyses of all nucleoporins from fungi to metazoans have revealed a divergent evolution of the NPC nih.gov. These studies indicate that nucleoporins are under differential selection pressures, which may explain why homologous interacting partners from different species sometimes fail to complement each other in functional assays nih.gov. The degree of divergence appears to be greater in higher organisms compared to lower species nih.gov. Such analyses help to trace the evolutionary origins of the NPC and the specific adaptations of its components, like Nup116, in different lineages.
Table 1: Nup116 Homologs and Paralogs
| Protein | Organism | Relationship to Nup116 | Key Features |
|---|---|---|---|
| Nup100 | Saccharomyces cerevisiae | Paralog | Contains GLFG repeats, arose from whole genome duplication. yeastgenome.orgyeastgenome.org |
| Nup145N | Saccharomyces cerevisiae | Homolog | Derived from a larger precursor by autoproteolysis. nih.gov |
| Nup98 | Human | Homolog | Vertebrate counterpart involved in similar functions. yeastgenome.orgnih.gov |
Protein-Protein Interaction Databases and Network Analysis (e.g., BioGRID, ComplexPortal)
Databases that curate protein-protein interactions are vital resources for constructing the interaction network of Nup116 and understanding its role within the larger context of the NPC and other cellular processes.
The BioGRID (Biological General Repository for Interaction Datasets) is a comprehensive database that compiles and archives protein and genetic interaction data from published literature. The entry for Nup116 in BioGRID lists numerous physical and genetic interactors, providing a detailed map of its potential functional connections thebiogrid.org. These interactions are categorized based on the type of evidence, such as two-hybrid screens, co-immunoprecipitation, or synthetic lethality, and are further classified as high-throughput or low-throughput evidence thebiogrid.org.
The ComplexPortal is another important resource that provides information on stable macromolecular complexes nih.gov. It has been used to curate the "yeast complexome," a comprehensive collection of all known heteromeric assemblies in S. cerevisiae nih.gov. Nup116 is a component of the nuclear pore complex, and its interactions within this massive assembly are detailed in such databases. For example, Nup116 is known to interact with the Nup82 subcomplex and Gle2 uniprot.orgnih.gov. Through its FG repeats, it also interacts with a number of karyopherins, including Kap95 and Pse1 uniprot.org.
Analysis of these interaction networks allows researchers to place Nup116 within specific functional modules of the NPC and to predict novel functions or regulatory mechanisms.
Table 2: Selected Protein Interactors of Nup116 from BioGRID
| Interactor | Interaction Type | Evidence | Function of Interactor |
|---|---|---|---|
| Nup82p | Physical | Co-immunoprecipitation | Component of the cytoplasmic filaments of the NPC. nih.gov |
| Gle2p | Physical | Stoichiometric binding | mRNA export factor. yeastgenome.org |
| Kap95p | Physical | Direct binding | Karyopherin/importin involved in nuclear protein import. yeastgenome.org |
| Mex67p | Physical | Direct binding | mRNA export factor. nih.gov |
| Nup100p | Genetic | Synthetic Lethality | Paralog of Nup116, also an FG-nucleoporin. yeastgenome.org |
Gene Ontology (GO) Annotation Analysis
Gene Ontology (GO) provides a structured, controlled vocabulary to describe the functions of genes and proteins in any organism nih.gov. GO annotations for Nup116 are available from databases like the Saccharomyces Genome Database (SGD) and UniProt, and they are essential for a systematic understanding of its function yeastgenome.orguniprot.orgnih.gov.
The GO annotations for Nup116 are divided into three categories:
Molecular Function : These annotations describe the biochemical activities of the protein. For Nup116, this includes "structural constituent of nuclear pore" and "RNA binding" thebiogrid.orguniprot.org.
Biological Process : These annotations describe the broader biological pathways or processes in which the protein participates. Nup116 is involved in "mRNA export from nucleus," "protein import into nucleus," and "nuclear pore organization" yeastgenome.orgthebiogrid.orguniprot.org.
Cellular Component : These annotations describe the subcellular localization of the protein. Nup116 is localized to the "nuclear pore," "nuclear pore central transport channel," and "nuclear pore cytoplasmic filaments" thebiogrid.orguniprot.org.
These annotations are curated from the scientific literature and are supported by evidence codes that indicate the type of experiment or analysis that supports the annotation nih.gov. GO annotation analysis allows for the functional classification of Nup116 and can be used in large-scale analyses to identify over-represented functional categories in a set of interacting proteins, providing insights into the functions of the entire network.
Table 3: Gene Ontology (GO) Annotations for Nup116
| GO Category | GO Term | Evidence |
|---|---|---|
| Molecular Function | structural constituent of nuclear pore | Inferred from Mutant Phenotype (IMP), Inferred from Physical Interaction (IPI) thebiogrid.org |
| nucleocytoplasmic transporter activity | Inferred from Genetic Interaction (IGI), Inferred from Physical Interaction (IPI) thebiogrid.org | |
| Biological Process | mRNA export from nucleus | Inferred from Physical Interaction (IPI) thebiogrid.org |
| protein import into nucleus | Inferred from Mutant Phenotype (IMP) thebiogrid.org | |
| nuclear pore organization | Inferred from Mutant Phenotype (IMP) thebiogrid.org | |
| ribosomal large subunit export from nucleus | Inferred from Mutant Phenotype (IMP) thebiogrid.org | |
| Cellular Component | nuclear pore | Inferred from Direct Assay (IDA) thebiogrid.org |
| nuclear pore central transport channel | Inferred from Direct Assay (IDA) thebiogrid.org |
Future Directions and Research Perspectives
Elucidation of NUP116’s Precise Mechanistic Roles in Transport and Regulatory Pathways
While NUP116 is established as a crucial player in both nuclear import and export, the precise molecular details of its function remain an area of active investigation. NUP116, a member of the GLFG (glycine-leucine-phenylalanine-glycine) nucleoporin family, serves as a docking site for transport factors. yeastgenome.org Deletion of its GLFG repeats leads to defects in nuclear protein import. yeastgenome.orgyeastgenome.org Future studies will likely focus on dissecting the specific contributions of NUP116 to the transport of different classes of cargo. It plays a significant role in the export of poly(A)+ RNA, tRNA, and pre-ribosomal subunits, as well as in protein import. yeastgenome.orgyeastgenome.orguniprot.org A key area of future inquiry will be to understand how NUP116 differentially regulates these diverse transport pathways. For instance, its interaction with the ATPase AFG2 is known to promote the release of the shuttling protein RLP24 from pre-60S ribosomal particles, a critical step in ribosome biogenesis. uniprot.org Further research is needed to identify other cargo-specific interactions and the regulatory mechanisms that govern them.
Moreover, the FG-repeats of NUP116 are thought to form a selective barrier within the NPC, and understanding the biophysical properties of this barrier is a critical future direction. nih.gov These domains are intrinsically disordered and their dynamic interactions are essential for the selective passage of molecules. elifesciences.org Advanced imaging and biophysical techniques will be instrumental in visualizing and modeling the behavior of NUP116's FG-repeats during active transport. This will provide a clearer picture of how they contribute to both the permeability barrier and the facilitated translocation of cargo-receptor complexes. nih.govnih.gov
Comprehensive Mapping of NUP116 Interactome in Different Physiological and Stress States
A comprehensive understanding of NUP116's function requires a detailed map of its protein-protein interactions. While several key interactors have been identified, a systematic and condition-dependent analysis is a crucial next step. NUP116 is known to form a stable complex with Nup82p, Gle2p, Nsp1p, and Nup159p. yeastgenome.org It also interacts with numerous karyopherins, including Kap95p and Pse1p, through its FG repeats. yeastgenome.orgyeastgenome.orguniprot.org A yeast two-hybrid screen identified a specific interaction between the C-terminal region of Nup116p and the essential nucleoporin Nup82p. nih.gov
Future research should employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation (BioID), to map the NUP116 interactome under a wide range of physiological conditions, including different growth phases and responses to environmental stressors like temperature shifts, osmotic stress, and nutrient deprivation. Null mutants of NUP116 are known to be temperature-sensitive, highlighting the protein's importance under thermal stress. yeastgenome.orgyeastgenome.orgnih.gov Investigating how the network of NUP116 interactions is remodeled in response to such stresses will provide valuable insights into the adaptive mechanisms of the cell. For example, understanding how interactions change when Gsp1p-GTP concentrations are altered to mimic the nucleoplasmic environment can reveal the global impact on karyopherin-nucleoporin interactions. researchgate.net
| Interacting Protein | Subcomplex/Function | Interaction Domain/Region on NUP116 | Supporting Evidence |
|---|---|---|---|
| Nup82p | Nup82p-Nsp1p-Nup159p subcomplex; Cytoplasmic face of NPC | C-terminal region | Two-hybrid screen, in vivo and in vitro association nih.gov |
| Kap95p | Importin-β; Nuclear import factor | GLFG repeats | Interaction studies yeastgenome.orgyeastgenome.org |
| Pse1p | Importin-β family; Nuclear transport factor | Not specified | Interaction studies yeastgenome.orgyeastgenome.org |
| Gle2p | mRNA export factor | GLEBS (Gle2p-binding sequence) | Stoichiometric binding yeastgenome.orgyeastgenome.org |
| AFG2 | ATPase | Not specified | Binding promotes release of RLP24 from pre-60S particles uniprot.org |
| Nup100p | GLFG nucleoporin; Paralog of NUP116 | Homologous regions | Genetic and physical interactions yeastgenome.orgnih.gov |
| Nsp1p | FG-nucleoporin; Central core of NPC | Not specified | Stable association yeastgenome.org |
| Nup159p | Cytoplasmic filament nucleoporin | Not specified | Stable association yeastgenome.org |
| Nup188 | Scaffold nucleoporin | FG-repeats and Short Linear Interaction Motif (SLIM) | Positional dependency studies pnas.org |
Understanding the Interplay Between NUP116 Dynamics and Broader Cellular Processes
The function of NUP116 is intrinsically linked to the broader dynamics of the cell. Its role in regulating the passage of macromolecules means it influences gene expression, ribosome biogenesis, and ultimately, cell growth and division. A significant area for future research is to understand how the function and localization of NUP116 are coordinated with the cell cycle. While S. cerevisiae undergoes a closed mitosis where the nuclear envelope remains intact, the dynamics of NPCs are still crucial. nih.gov Depletion or mutation of certain nucleoporins, including NUP116, can lead to altered nuclear envelope morphology and defects in NPC distribution. yeastgenome.orgnih.govdntb.gov.ua For instance, nup116 null mutants can form a nuclear envelope seal over the cytoplasmic face of NPCs at restrictive temperatures, blocking nucleocytoplasmic traffic. nih.gov
Investigating the post-translational modifications of NUP116 throughout the cell cycle could reveal key regulatory mechanisms. Phosphorylation, for example, is a known regulator of NPC assembly and disassembly in organisms with open mitosis and may also play a role in modulating NUP116 function in yeast. nih.gov Furthermore, exploring the connection between NUP116 and cellular quality control pathways, such as autophagy, is a promising direction. Recent studies have shown that NPCs can be targeted for degradation through a process known as autophagic turnover, and understanding the signals that mark specific nucleoporins like NUP116 for this process is of great interest. mpg.de The physical forces exerted on the nucleus can also influence NPC permeability, suggesting a role for NUP116 in mechanotransduction. nih.govnih.gov
Dissecting the Evolutionary Adaptations of NUP116 in Specific Fungal Lineages and Their Functional Ramifications
NUP116 and its homologs provide a fascinating case study in the evolution of the NPC. In S. cerevisiae, NUP116 and NUP100 are paralogs that likely arose from a whole-genome duplication event. yeastgenome.orgyeastgenome.org These two proteins share significant homology and some functional redundancy. yeastgenome.orgyeastgenome.org Comparative genomic and functional studies across a diverse range of fungal species will be crucial to understand the evolutionary pressures that have shaped NUP116. While NUP116 itself has been identified only in fungi, it is homologous to the N-terminus of Nup145p and the vertebrate Nup98. nih.gov
Q & A
Q. What are the key structural and functional domains of NUP116, and how are they experimentally validated?
NUP116 is a modular protein with two critical domains:
- N-terminal FG repeats : Rich in Gly-Leu-Phe-Gly (GLFG) motifs, these mediate transient interactions with nuclear transport factors (e.g., Kap121) and retrotransposon-encoded proteins like Ty3 Gag .
- C-terminal NPC targeting domain : Essential for nuclear pore complex (NPC) localization and assembly, this domain interacts with the Nup82-Nsp1-Nup159 complex . Methodology: Domain functionality is validated via truncation mutants (e.g., deletion of GLFG repeats in nup116ΔGLFG strains) combined with viability assays , co-immunoprecipitation , and structural studies (X-ray crystallography, SAXS) .
Q. How is NUP116 utilized as a genetic marker in yeast strain discrimination?
NUP116 exhibits high sequence variability across S. cerevisiae strains, making it a robust locus for multilocus sequence typing (MLST). PCR amplification and sequencing of hypervariable regions (e.g., residues 890–1035) enable strain-level discrimination .
Q. What evolutionary mechanisms explain the divergence between NUP116 and NUP100 in S. cerevisiae?
NUP116 and NUP100 originated from a whole-genome duplication (WGD) event. Functional divergence arose via alternative splicing loss in the WGD clade:
- NUP116 retains a GLEBS motif critical for mRNA export factor Gle2/Rae1 binding.
- NUP100 lacks this motif, reflecting subfunctionalization . Methodology: Phylogenetic analysis of intron retention patterns and sequence alignment of orthologs pre- and post-WGD .
Advanced Research Questions
Q. How do structural biology techniques resolve contradictions in NUP116 localization within the NPC?
Early integrative models localized NUP116 ambiguously, but cryo-electron tomography (cryo-ET) of S. cerevisiae NPCs revealed its precise positioning at the cytoplasmic face, linked to the Nup82 complex. Crosslinking mass spectrometry (e.g., Nup116-Nup188 interactions) and knockout strain analyses resolved conflicting data .
Q. What experimental approaches dissect the role of NUP116 in retrotransposon control?
NUP116’s FG repeats directly bind Ty3 Gag protein, facilitating retrotransposon mobility. Key methods include:
- In vitro binding assays : GST pull-downs with recombinant NUP116 fragments .
- Evolutionary analysis : Codon-based likelihood models (PAML) identify positive selection (dN/dS >1) in NUP116, driven by retrotransposon-mediated pressure .
- Phenotypic screens : Truncation mutants (e.g., nup116ΔFG) show reduced Ty3 integration .
Q. How do domain-specific deletions in NUP116 impact cellular aging and nuclear transport?
Deleting the GLFG domain (nup116ΔGLFG) disrupts Kap121-dependent mitochondrial protein import, shortening replicative lifespan (RLS). In contrast, nup100ΔGLFG extends RLS, suggesting opposing roles in aging. Methodology: RLS assays, fluorescence-based transport reporters (e.g., Kap121-GFP dynamics), and mitochondrial functional tests (e.g., ROS assays) .
Q. Why do some studies report conflicting roles for the GLFG domain in NUP116 function?
While GLFG deletions impair passive diffusion barrier integrity, they do not block Gle1-mediated mRNA export . This contradiction arises from redundant transport pathways (e.g., Nup100 compensates for Nup116 in mRNA export). Methodology: Genetic complementation assays (e.g., 5-FOA counterselection) and two-hybrid interaction studies .
Q. What structural insights explain the functional overlap between NUP116 and human Nup98?
Despite low sequence homology, NUP116 and Nup98 share a conserved C-terminal β-propeller fold critical for NPC anchoring. Structural comparisons (RMSD <2.0 Å) using X-ray crystallography and SAXS highlight convergent roles in mRNA export .
Methodological Guidelines
- For structural studies : Combine high-resolution techniques (X-ray crystallography at 1.94 Å ) with low-resolution data (SAXS) to validate solution conformations .
- For functional analysis : Use conditional mutants (e.g., temperature-sensitive Δnup116) alongside transport assays (e.g., fluorescently tagged karyopherins ).
- For evolutionary studies : Apply codon substitution models (M7/M8 in PAML) to detect positive selection in nucleoporins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
